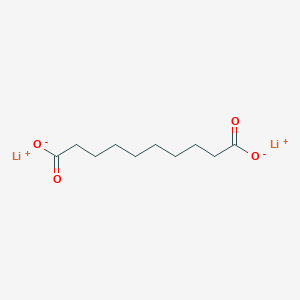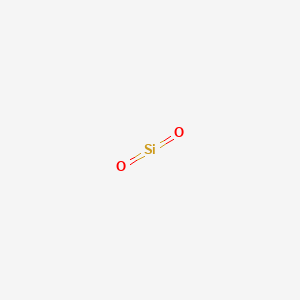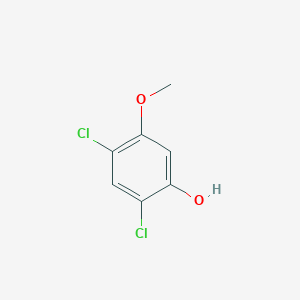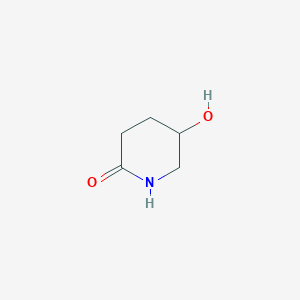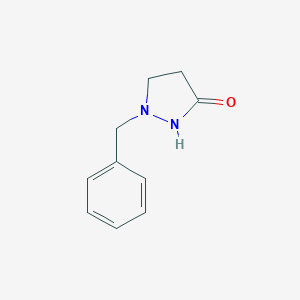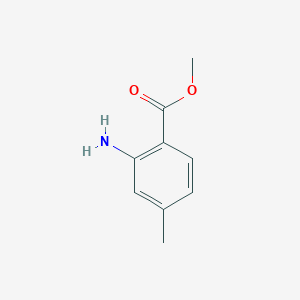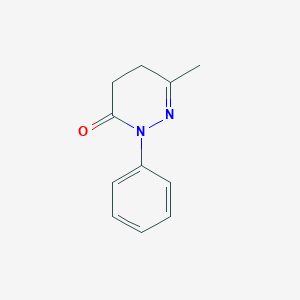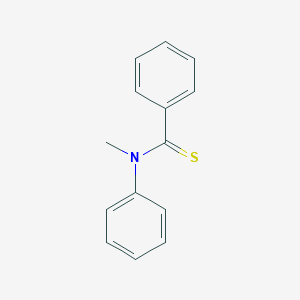
Barbituric acid, 5-isopropyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenobarbital was first synthesized in 1912 by the German chemist Emil Fischer. It was initially used as a treatment for insomnia, anxiety, and seizures. Today, it is still used as a treatment for seizures, particularly in children. Phenobarbital is also used in veterinary medicine to treat seizures in animals.
Mecanismo De Acción
Phenobarbital acts on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. When phenobarbital binds to the GABA-A receptor, it enhances the activity of GABA, which in turn inhibits the firing of neurons. This results in a sedative and hypnotic effect.
Biochemical and physiological effects:
Phenobarbital has a number of biochemical and physiological effects on the body. It can cause drowsiness, sedation, and a feeling of relaxation. It can also cause muscle relaxation and reduce anxiety. In high doses, phenobarbital can cause respiratory depression, which can be life-threatening.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenobarbital has been used in a number of laboratory experiments to study its effects on the brain and nervous system. It is particularly useful in studying the mechanisms of epilepsy and other seizure disorders. However, phenobarbital has limitations in laboratory experiments, as it can have a number of side effects and can be toxic in high doses. Researchers must be careful to use appropriate doses and to monitor the animals or subjects carefully.
Direcciones Futuras
There are a number of future directions for research on phenobarbital. One area of interest is in developing new drugs that target the GABA-A receptor, which could potentially have fewer side effects than phenobarbital. Another area of interest is in developing new treatments for epilepsy and other seizure disorders, which could potentially be more effective and have fewer side effects than current treatments. Finally, there is interest in studying the long-term effects of phenobarbital use, particularly in children, to better understand its safety and efficacy.
Métodos De Síntesis
Phenobarbital is synthesized from barbituric acid and diethyl malonate. The reaction involves the condensation of the two compounds to form a barbiturate intermediate. The intermediate is then treated with isopropylamine and propyl bromide to yield phenobarbital.
Aplicaciones Científicas De Investigación
Phenobarbital has been extensively studied for its anticonvulsant properties. It is used to treat various types of seizures, including tonic-clonic seizures, partial seizures, and febrile seizures in children. Phenobarbital works by enhancing the activity of the neurotransmitter GABA, which inhibits the firing of neurons in the brain. In addition to its anticonvulsant properties, phenobarbital has also been studied for its potential use in treating anxiety, insomnia, and alcohol withdrawal.
Propiedades
Número CAS |
17013-40-0 |
|---|---|
Nombre del producto |
Barbituric acid, 5-isopropyl-5-propyl- |
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
Clave InChI |
HBRKBUUQAVYMSK-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
SMILES canónico |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Otros números CAS |
17013-40-0 |
Sinónimos |
5-Isopropyl-5-propylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)
